

Application Notes & Protocols: Determining the Optimal Concentration of Solvent Red 135 in Polystyrene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Solvent Red 135*

Cat. No.: *B008356*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and professionals in materials science and drug development to determine the optimal concentration of **Solvent Red 135** for coloring polystyrene (PS). **Solvent Red 135** is a high-performance perinone-based dye valued for its brilliant yellowish-red hue, exceptional thermal stability, and superior lightfastness, making it highly suitable for amorphous polymers like polystyrene.^{[1][2][3]} This document elucidates the critical relationship between dye concentration and the final properties of the colored polymer, offering detailed protocols for incorporation, characterization, and validation. The methodologies described herein are designed to ensure reproducible and reliable outcomes, enabling the precise achievement of desired color characteristics without compromising the mechanical or thermal integrity of the polystyrene matrix.

Introduction to Solvent Red 135 and Polystyrene Coloration

2.1 Properties of Solvent Red 135

Solvent Red 135 (C.I. 564120) is an oil-soluble dye widely used for coloring a variety of plastics, including polystyrene (PS), HIPS, ABS, PMMA, and PET.^{[4][5][6]} Its chemical structure lends it remarkable stability, which is a prerequisite for high-temperature processing methods

common to polymers.^[7] In polystyrene, it exhibits heat resistance up to 300°C and a lightfastness rating of Grade 8, the highest achievable grade, indicating superior resistance to fading upon light exposure.^{[1][3][8]} Being a solvent dye, it dissolves within the polymer matrix on a molecular level, resulting in a transparent coloration.^{[9][10]} This is distinct from pigments, which are dispersed as solid particles and typically produce an opaque effect.^[11]

2.2 Polystyrene as a Matrix

Polystyrene is an amorphous polymer with a high glass transition temperature (Tg) of approximately 98-100°C.^[9] This amorphous nature is advantageous for solvent dyes, as the dye molecules become entrapped within the polymer's molecular chains. Below the Tg, molecular movement is highly restricted, which significantly minimizes the risk of dye migration—the process where colorants move to the surface of the plastic part.^{[9][12][13]} This inherent compatibility makes the combination of polystyrene and **Solvent Red 135** a stable and reliable system for achieving vibrant, long-lasting color.

Principles of Concentration Selection

The concentration of **Solvent Red 135** directly influences the color intensity (tinting strength), transparency, and potentially the mechanical properties of the final polystyrene product. The selection of an appropriate concentration is a balance between achieving the desired aesthetic and maintaining the functional performance of the polymer.^{[11][14]}

- For Transparent Applications: A low concentration is required. The goal is to achieve the desired hue without significantly scattering light.
- For Translucent/Opaque Applications: Higher concentrations are used, often in combination with a light-scattering agent like titanium dioxide (TiO₂). The dye provides the color, while the scattering agent provides opacity.^[15]

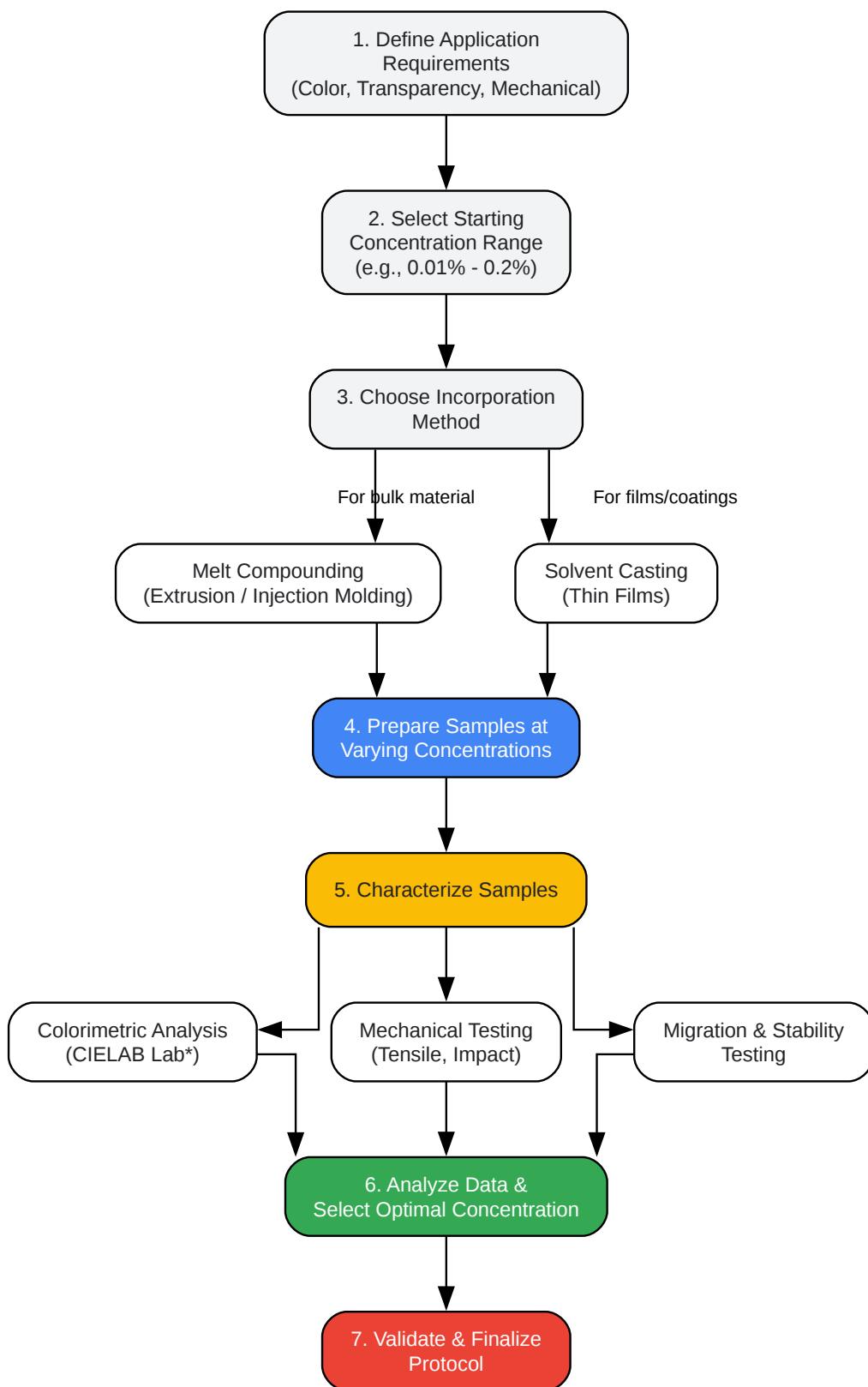

A general dosage for achieving a transparent tone is between 0.02% and 0.05% by weight.^[15] For opaque shades, the concentration is typically around 0.1%.^[15] It is generally recommended to keep colorant levels below 1-2% to avoid negatively impacting the polymer's original properties, such as ductility and impact resistance.^[11]

Table 1: Key Properties of Solvent Red 135

Property	Value	Source(s)
C.I. Name	Solvent Red 135	[1][2]
CAS Number	20749-68-2, 71902-17-5	[2][16][17]
Chemical Class	Perinone	[18]
Appearance	Yellowish-red powder	[1][6]
Melting Point	~318°C	[1][3]
Heat Resistance (in PS)	Up to 300°C	[1][3][8]
Light Fastness (in PS)	Grade 8 (Superior)	[1][2][3]
Migration Resistance (in PS)	Grade 3-5 (Good to Excellent)	[2]
Solubility	Insoluble in water; soluble in organic solvents like acetone, chloroform.	

Experimental Workflow for Concentration Optimization

The following diagram outlines a systematic approach to determining the ideal concentration of **Solvent Red 135** for a specific polystyrene application. This workflow ensures that all critical parameters are considered, leading to a validated and reproducible coloring process.

[Click to download full resolution via product page](#)

Caption: Workflow for Optimizing **Solvent Red 135** Concentration.

Detailed Experimental Protocols

Two primary methods are employed for incorporating **Solvent Red 135** into polystyrene: melt compounding and solvent casting.[1]

5.1 Protocol 1: Incorporation by Melt Compounding

This method is standard for producing bulk-colored pellets for processes like injection molding or extrusion.

- Materials & Equipment:
 - Polystyrene resin (General Purpose or High Impact)
 - **Solvent Red 135** powder
 - Laboratory-scale twin-screw extruder
 - Gravimetric or volumetric feeder
 - Water bath and pelletizer
 - Drying oven
- Step-by-Step Procedure:
 - Drying (Recommended): Although PS is not highly hygroscopic, drying the resin for 1-2 hours at 70-80°C is good practice to prevent surface defects.[1]
 - Pre-mixing: Accurately weigh the PS resin and **Solvent Red 135** powder to achieve the desired concentrations (e.g., 0.02%, 0.05%, 0.1%, 0.2% by weight). Tumble-mix the components thoroughly for 10-15 minutes to ensure a homogenous pre-blend.
 - Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for polystyrene is:
 - Feed Zone: 180-200°C

- Compounding Zones: 200-220°C
- Die: 210-230°C[1]
- Compounding: Set the screw speed (e.g., 100-300 rpm). Calibrate the feeder and introduce the pre-mixed material into the extruder. The molten, colored polymer will be homogenized by the shearing action of the screws.
- Extrusion and Pelletizing: Extrude the colored polystyrene strand into a cooling water bath. Feed the cooled, solidified strand into a pelletizer to produce colored pellets.
- Post-Drying: Dry the pellets to remove surface moisture before subsequent processing or analysis.

5.2 Protocol 2: Incorporation by Solvent Casting

This method is ideal for preparing thin films with a highly uniform dye dispersion, often used for analytical or optical studies.

- Materials & Equipment:
 - Polystyrene resin
 - **Solvent Red 135** powder
 - Suitable solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)[19][20]
 - Magnetic stirrer and stir bar
 - Glass petri dish or substrate
 - Leveling table
 - Vacuum oven
- Step-by-Step Procedure:
 - Polymer Dissolution: Prepare a polystyrene solution by dissolving a known weight of PS resin in a suitable solvent (e.g., 10% w/v solution). Stir until the polymer is fully dissolved.

- Dye Addition: Prepare a stock solution of **Solvent Red 135** in the same solvent. Add the required volume of the dye stock solution to the polymer solution to achieve the target concentration. Stir until the final solution is homogeneous.[1]
- Casting: Place a clean, dry glass substrate on a leveling table. Pour the colored polymer solution onto the substrate. The volume poured will determine the final film thickness.
- Drying: Cover the cast film (e.g., with a watch glass with small openings) to allow for slow solvent evaporation at room temperature. This prevents bubble formation and ensures a uniform film.[1]
- Final Drying: Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the Tg of polystyrene (e.g., 80°C) to remove all residual solvent.[1]
- Film Removal: Carefully peel the dried film from the substrate for analysis.

Characterization and Validation Protocols

6.1 Protocol 3: Colorimetric Analysis

Quantitative color measurement is essential for ensuring consistency. The CIELAB color space is the standard for this analysis.

- Equipment: Spectrophotometer or colorimeter.
- Procedure:
 - Calibrate the instrument using standard white and black tiles.
 - Measure the L, a, and b* values of the colored polystyrene samples (either molded plaques from Protocol 1 or films from Protocol 2).
 - L* represents lightness (0=black, 100=white).
 - a* represents the red/green axis (+a* is red, -a* is green).
 - b* represents the yellow/blue axis (+b* is yellow, -b* is blue).

- Analysis: As the concentration of **Solvent Red 135** increases, the L* value should decrease (darker), while the a* (redness) and b* (yellowness) values should increase.[1] Plot these values against concentration to establish a predictable color curve.

6.2 Protocol 4: Migration Resistance Test

This protocol assesses the stability of the dye within the polymer matrix.

- Procedure:

- Place a sample of the colored polystyrene in direct contact with an uncolored, plasticized PVC or white cotton cloth.[12]
- Apply uniform pressure to the assembly (e.g., between two glass plates).
- Place the assembly in an oven at an elevated temperature (e.g., 60°C) and high humidity (e.g., 95%) for 24 hours.[12]
- After the test period, visually inspect the white material for any color transfer. The degree of staining indicates the migration tendency.

Troubleshooting

Table 2: Common Issues and Solutions

Issue	Potential Cause(s)	Recommended Solution(s)
Color Streaks or Specks	<ul style="list-style-type: none">- Incomplete dissolution of the dye.- Poor dispersion during melt compounding.- Contamination.	<ul style="list-style-type: none">- Ensure dye is fully dissolved in solvent casting.- Increase mixing time or screw speed in the extruder.- Use a masterbatch instead of pure powder for better dispersion. <p>[11]</p>
Dye Migration / Bleeding	<ul style="list-style-type: none">- Concentration exceeds the saturation solubility of the dye in the polymer.- Use in a polymer with a low Tg (not typical for PS).	<ul style="list-style-type: none">- Reduce the dye concentration. A general upper limit is 1-2%. [14]- Ensure the correct polymer grade is being used.
Change in Mechanical Properties	<ul style="list-style-type: none">- High colorant loading can act as a contaminant, affecting polymer chains. [21]	<ul style="list-style-type: none">- Lower the dye concentration.- Perform mechanical tests (e.g., tensile, impact) to confirm that properties remain within specification. [1]
Color Fading	<ul style="list-style-type: none">- Degradation of the dye due to excessive processing temperatures.- Poor light stability (unlikely with Solvent Red 135).	<ul style="list-style-type: none">- Ensure processing temperatures do not exceed the 300°C stability limit for the dye in PS. [1][7]- Verify the dye is C.I. Solvent Red 135 from a reputable source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent red 135, Transparent Red EG [xcwydyes.com]
- 3. Solvent Red 135 [jnogilvychem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent Red 135 Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
- 6. Solvent Red 135 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 9. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 10. specialchem.com [specialchem.com]
- 11. How Colorants Affect Plastic Characteristics | ManufacturingTomorrow [manufacturingtomorrow.com]
- 12. solventdyesupplier.com [solventdyesupplier.com]
- 13. fsw.cc [fsw.cc]
- 14. specialchem.com [specialchem.com]
- 15. What is the use of Solvent Red 135? [xcwydyes.com]
- 16. China Solvent Red 135-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]
- 17. cncolorchem.com [cncolorchem.com]
- 18. specialchem.com [specialchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Black, Red, or Grey: How Color Affects Plastic Properties [millerplastics.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Determining the Optimal Concentration of Solvent Red 135 in Polystyrene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008356#recommended-concentration-of-solvent-red-135-for-polystyrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com